Pent-4-ynoate Pent-4-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14003061
InChI: InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1
SMILES:
Molecular Formula: C5H5O2-
Molecular Weight: 97.09 g/mol

Pent-4-ynoate

CAS No.:

Cat. No.: VC14003061

Molecular Formula: C5H5O2-

Molecular Weight: 97.09 g/mol

* For research use only. Not for human or veterinary use.

Pent-4-ynoate -

Specification

Molecular Formula C5H5O2-
Molecular Weight 97.09 g/mol
IUPAC Name pent-4-ynoate
Standard InChI InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1
Standard InChI Key MLBYLEUJXUBIJJ-UHFFFAOYSA-M
Canonical SMILES C#CCCC(=O)[O-]

Introduction

Chemical Structure and Nomenclature

Core Structural Features

Pent-4-ynoates are esters formed by the condensation of pent-4-ynoic acid (CAS 6089-09-4) with alcohols. The general structure consists of a five-carbon chain with a triple bond between the fourth and fifth carbons (pent-4-ynoate backbone) and an ester group (-COOR) at the first carbon. The R group varies depending on the alcohol used in esterification, with common examples including ethyl (C₂H₅) and tert-butyl (C(CH₃)₃) substituents .

The molecular formula for ethyl pent-4-ynoate (CAS 63093-41-4) is C₇H₁₀O₂, while the tert-butyl derivative (CAS 185986-76-9) has the formula C₉H₁₄O₂ . Key structural parameters include:

PropertyEthyl Pent-4-ynoatetert-Butyl Pent-4-ynoate
Molecular Weight (g/mol)126.15154.21
Density (g/cm³)1.0 ± 0.10.92 (estimated)
Boiling Point (°C)162.1 ± 23.0180–185 (estimated)
Flash Point (°C)50.9 ± 20.065–70

Table 1: Comparative physicochemical properties of common pent-4-ynoate esters .

Spectroscopic Characterization

  • ¹H NMR: Ethyl pent-4-ynoate exhibits signals at δ 2.61–2.59 (m, 2H), 2.52–2.48 (m, 2H), and 1.98–1.95 (m, 1H), corresponding to the alkyne-proximal methylene groups and the ester ethyl group .

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (alkyne C-H stretch) confirm the ester and alkyne functionalities .

Synthesis and Industrial Production

Synthesis of Pent-4-ynoic Acid

The parent acid, pent-4-ynoic acid, is synthesized via oxidation of pent-4-yn-1-ol using Jones reagent (CrO₃ in H₂SO₄). A representative procedure involves:

  • Dissolving pent-4-yn-1-ol in acetone at 0°C.

  • Dropwise addition of Jones reagent until the orange color persists.

  • Stirring at room temperature for 1 hour, followed by extraction with diethyl ether and purification via flash chromatography (hexane/ethyl acetate 8:2) .

This method achieves an 82% yield of pent-4-ynoic acid as a colorless oil .

Esterification to Pent-4-ynoates

Ester derivatives are synthesized via acid-catalyzed Fischer esterification or acyl chloride reactions:

  • Ethyl pent-4-ynoate: Reacting pent-4-ynoic acid with ethanol in the presence of H₂SO₄.

  • tert-Butyl pent-4-ynoate: Utilizing tert-butanol and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .

Industrial-scale production emphasizes cost efficiency, with ethyl pent-4-ynoate priced at €21.00–€497.00 per 250 mg–100 g, depending on purity .

Reactivity and Functionalization

Alkyne-Based Reactions

The terminal alkyne group undergoes characteristic reactions:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) yields the saturated pentanoate ester.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, valuable in drug discovery .

  • Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides generates conjugated enynes .

Hydrolysis and Derivatives

Hydrolysis under acidic or basic conditions produces pent-4-ynoic acid:
RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH}
This reactivity enables the synthesis of amides, anhydrides, and other carboxylate derivatives .

Applications in Industry and Research

Flavor and Fragrance Chemistry

Ethyl pent-4-ynoate’s fruity odor makes it a candidate for artificial flavorants. Its volatility and solubility in ethanol (≥50 mg/mL) facilitate incorporation into perfumes and food additives .

Pharmaceutical Intermediates

The alkyne moiety serves as a handle for bioconjugation in prodrugs. For example, tert-butyl pent-4-ynoate is used in the synthesis of HIV protease inhibitors via Huisgen cycloaddition .

Polymer Science

Incorporating pent-4-ynoate esters into polymers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 120°C, suitable for high-performance plastics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator